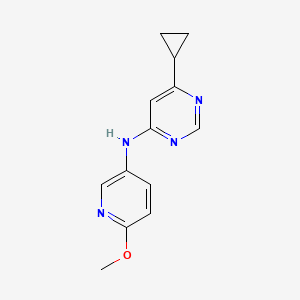

6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a methoxypyridinyl group

作用機序

Target of Action

The primary target of 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

While the exact mode of action for this compound is not explicitly stated in the search results, it can be inferred from the target of action. The compound likely interacts with DPP4, potentially inhibiting its activity. This inhibition could lead to an increase in the levels of active incretin hormones, thereby promoting a decrease in blood glucose levels .

Biochemical Pathways

The compound’s interaction with DPP4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released after meals and stimulate insulin secretion. By inhibiting DPP4, the compound prevents the degradation of these hormones, leading to increased insulin secretion and decreased blood glucose levels .

Result of Action

The result of the compound’s action would be an increase in the levels of active incretin hormones, leading to increased insulin secretion. This would result in a decrease in blood glucose levels, which could be beneficial in the management of conditions like diabetes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-efficiency catalysts and purification techniques.

化学反応の分析

Types of Reactions

6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.

Substitution: Nucleophilic substitution reactions can occur, particularly at the positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

科学的研究の応用

6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

類似化合物との比較

Similar Compounds

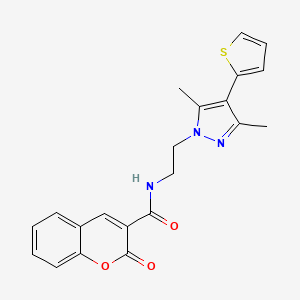

Pyrazolo[3,4-d]pyrimidine: This compound features a similar pyrimidine ring structure and is known for its use as a CDK2 inhibitor.

6-methoxypyridin-3-amine: This compound shares the methoxypyridinyl group and is used in various chemical syntheses.

Uniqueness

6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is unique due to the presence of both the cyclopropyl and methoxypyridinyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and beyond.

特性

IUPAC Name |

6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-18-13-5-4-10(7-14-13)17-12-6-11(9-2-3-9)15-8-16-12/h4-9H,2-3H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVSZJAGJLNHKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC2=NC=NC(=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2748956.png)

![4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide](/img/structure/B2748957.png)

![1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2748959.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)

![methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2748966.png)

![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748967.png)